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Compound of Interest

Compound Name: (R)-(-)-1,2-Propanediol

Cat. No.: B107902

An Objective Comparison of (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-Propanediol for
Researchers and Drug Development Professionals

Introduction

1,2-Propanediol (propylene glycol) is a chiral molecule existing as two enantiomers: (R)-(-)-1,2-
Propanediol and (S)-(+)-1,2-Propanediol. While sharing the same chemical formula and basic
structure, their different spatial arrangements lead to distinct biological and chemical behaviors.
This guide provides a comparative analysis of these enantiomers, focusing on their
physicochemical properties, biological activity, metabolism, and toxicity, supported by
experimental data to aid researchers and professionals in drug development and other
scientific applications. The stereocisomers of 1,2-propanediol are valuable as starting materials
for synthesizing high-value specialty chemicals and chiral pharmaceutical products.

Physicochemical Properties

The enantiomers of 1,2-propanediol share many physical properties, such as boiling point and
solubility, but differ in their interaction with plane-polarized light, a defining characteristic of
chiral molecules.
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Property (R)-(-)-1,2-Propanediol (S)-(+)-1,2-Propanediol
CAS Number 4254-14-2 4254-15-3

Molecular Formula C3HsO2 C3HsO:2

Molecular Weight 76.09 g/mol 76.09 g/mol

Appearance Clear, colorless, viscous liquid Clear, colorless, viscous liquid

Optical Rotation

[a]20/D -16.5°, neat

[a]20/D +16.5°, neat

Density

1.04 g/mL at 25 °C

1.036 g/mL at 20 °C

Boiling Point

186-188 °C at 765 mmHg (lit.)

186-188 °C at 765 mmHg (lit.)

Refractive Index

n20/D 1.434 (lit.)

n20/D 1.432 (lit.)

Solubility

Miscible with water, acetone,

chloroform, ethanol

Miscible with water, acetone,

chloroform, ethanol

Biological Activity and Metabolism

The primary biological distinction between (R)- and (S)-1,2-propanediol lies in their metabolic
pathways and rates. In vivo studies have demonstrated stereoselective metabolism, which has
significant implications for their use in pharmaceutical and biological applications.

A study in dogs revealed that the metabolism of (S)-1,2-propanediol was faster than that of
(R)-1,2-propanediol. (R)-1,2-Propanediol is also noted to be a product of acetone metabolism.
The general metabolic pathway for propylene glycol involves oxidation to lactate and then
pyruvate, which subsequently enters the citric acid cycle.

Metabolic Pathway Overview
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(S)-(+)-1,2-Propanediol Pathway

Alcohol Dehydrogenase
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Metabolic pathways of (R)- and (S)-1,2-Propanediol.

Comparative Toxicity

A study evaluating the acute and subacute oral toxicity of the two enantiomers and their
racemic mixture in Kunming mice provided key comparative data.

| Toxici

Substance LD50 in Kunming Mice (g/kg body weight)
(R)-(-)-1,2-Propanediol 22.81
(S)-(+)-1,2-Propanediol 26.62
(RS)-1,2-Propanediol (Racemic) 24.92

The results indicate slight differences in the acute toxicity between the enantiomers, with the
(R)-enantiomer being marginally more toxic than the (S)-enantiomer in this model. The 28-day
subacute toxicity study showed no significant difference between the enantiomers; however,
administration of 1 and 5 g/kg/day of propylene glycol caused nephrotoxicity. This
nephrotoxicity is suggested to be induced by oxidative stress and an inflammatory response
mediated by the NF-kB signaling pathway.
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Experimental Protocols
Protocol for Acute Oral Toxicity Assessment in Mice

This protocol is based on the methodology described for the comparative toxicity study of 1,2-
propanediol enantiomers.

Objective: To determine the median lethal dose (LD50) of (R)-(-)-1,2-Propanediol, (S)-(+)-1,2-
Propanediol, and (RS)-1,2-Propanediol in mice.

Materials:

(R)-(-)-1,2-Propanediol

(S)-(+)-1,2-Propanediol

(RS)-1,2-Propanediol (1:1 racemic mixture)

Kunming mice

Oral gavage needles

Standard laboratory animal housing and diet
Procedure:

e Animal Acclimation: Mice are acclimated to the laboratory conditions for a minimum of one
week before the experiment.

e Grouping and Dosing: Animals are divided into groups for each enantiomer and the racemic
mixture, including a control group receiving the vehicle (e.g., water or saline). A range of
doses is administered to different groups to determine the lethal dose.

o Administration: The test substances are administered as a single dose via oral gavage.

» Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for a period of 14 days.
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+ Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit
analysis).

Experimental Workflow for Toxicity Assessment
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Workflow for acute oral toxicity assessment.
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Conclusion

The enantiomers of 1,2-propanediol, while physically similar, exhibit notable differences in their
biological processing. The faster metabolism of (S)-(+)-1,2-propanediol and the slight difference
in acute toxicity highlight the importance of stereochemistry in biological systems. For
applications in pharmaceuticals, food science, and toxicology, it is crucial to consider the
specific properties of each enantiomer rather than treating propylene glycol as a single entity.
This guide provides foundational data and methodologies to assist researchers in making
informed decisions regarding the selection and use of (R)-(-)-1,2-Propanediol and (S)-(+)-1,2-
Propanediol.

« To cite this document: BenchChem. [Comparative analysis of (R)-(-)-1,2-Propanediol and
(S)-(+)-1,2-Propanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107902#comparative-analysis-of-r-1-2-propanediol-
and-s-1-2-propanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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